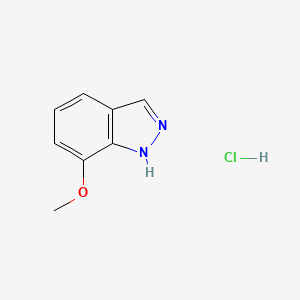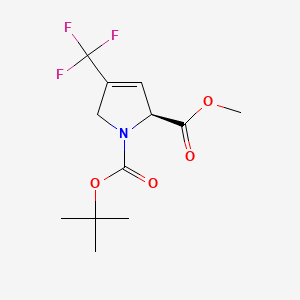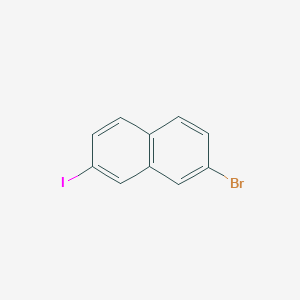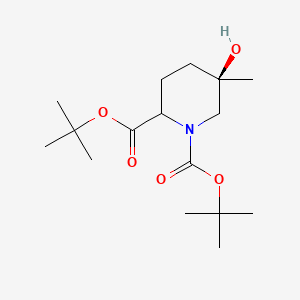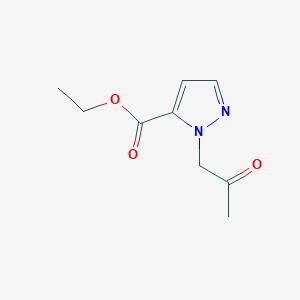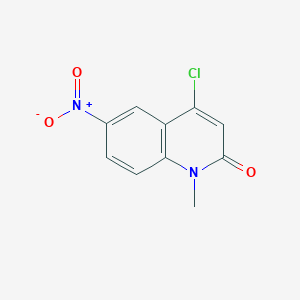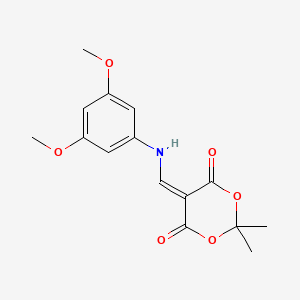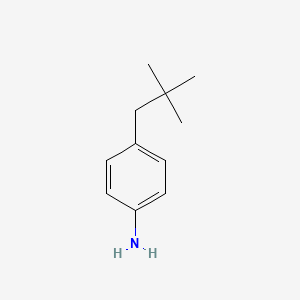
4-(2,2-Dimethyl-propyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethyl-propyl)-phenylamine is an organic compound characterized by a phenyl ring substituted with an amine group and a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-propyl)-phenylamine typically involves the alkylation of aniline with 2,2-dimethylpropyl halides under basic conditions. One common method is the reaction of aniline with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethyl-propyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylamine derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2,2-Dimethyl-propyl)-phenylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethyl-propyl)-phenylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)-phenylamine: Similar structure with a tert-butyl group instead of the 2,2-dimethylpropyl group.
4-Isopropyl-phenylamine: Contains an isopropyl group on the phenyl ring.
4-Ethyl-phenylamine: Features an ethyl group on the phenyl ring.
Uniqueness
4-(2,2-Dimethyl-propyl)-phenylamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
27856-10-6 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)aniline |
InChI |
InChI=1S/C11H17N/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 |
Clé InChI |
YRRMDWNTOXPPCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


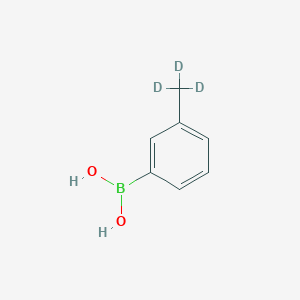
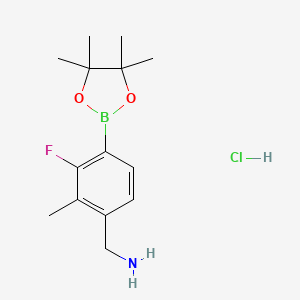
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
